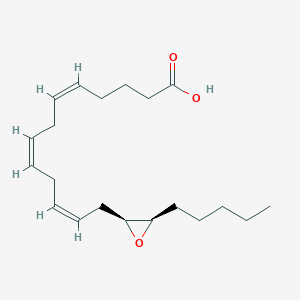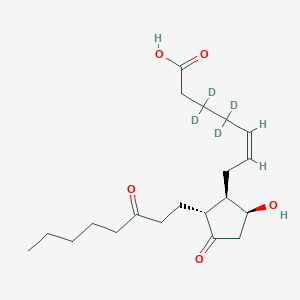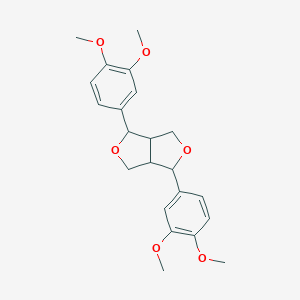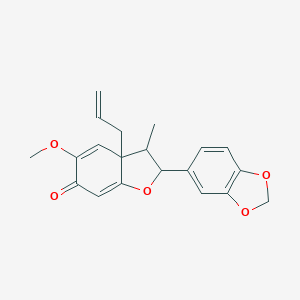
Stigmastane-3beta,5alpha,6beta-triol
Descripción general
Descripción
Stigmastane-3beta,5alpha,6beta-triol, also known as (3beta,5alpha,6beta,24R)-Stigmastane-3,5,6-triol, is a type of sterol lipid . It is a 3β-hydroxy steroid that is stigmastane substituted by hydroxy groups at positions 3, 5, and 6 . This compound has been isolated from the fruits of Evodia rutaecarpa .
Molecular Structure Analysis
The molecular formula of Stigmastane-3beta,5alpha,6beta-triol is C29H52O3 . The exact mass is calculated to be 448.391645 .
Physical And Chemical Properties Analysis
The physical and chemical properties of Stigmastane-3beta,5alpha,6beta-triol include a calculated logP value of 7.05, indicating its lipophilic nature . It has 3 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a molar refractivity of 132.63 .
Aplicaciones Científicas De Investigación
Anticancer Activity
Stigmastane-3,5,6-triol and its derivatives have shown promising results in the field of cancer research. In vitro studies have demonstrated the cytotoxic effect of stigmasterol derivatives against breast cancer cells . Specifically, 5,6-Epoxystigmast-22-en-3 β -ol and stigmast-5-ene-3 β ,22,23-triol displayed improved cytotoxicity and selectivity against MCF-7 breast cancer cells, while stigmastane-3 β ,5,6,22,23-pentol showed improved cytotoxic activity against the HCC70 cell line .
Antiviral Properties
Stigmastane-3,5,6-triol and its derivatives have been used in the preparation of medicines to treat AIDS and hepatitis B . This suggests potential antiviral properties of the compound, although more research is needed to fully understand its mechanism of action.
Natural Product Derivation
Stigmastane-3,5,6-triol has been isolated from the fruits of Evodia rutaecarpa . This indicates its potential use in the extraction and isolation of natural products, which can be further used in various fields of research and medicine.
Synthetic Modification
Stigmasterol, a compound closely related to Stigmastane-3,5,6-triol, has been used as a candidate for synthetic modification with the aim of enhancing anticancer activity . This suggests that Stigmastane-3,5,6-triol could also be a potential candidate for synthetic modification to enhance its pharmacological effects.
Pharmacological Effects
Stigmasterol, which is similar to Stigmastane-3,5,6-triol, has shown impressive pharmacological effects such as anti-osteoarthritis, anticancer, anti-diabetic, anti-inflammatory, antiparasitic, immunomodulatory, antifungal, antioxidant, antibacterial, and neuroprotective activities . This suggests that Stigmastane-3,5,6-triol may also possess similar pharmacological properties.
Chemical Entities of Biological Interest
Stigmastane-3,5,6-triol is listed in the Chemical Entities of Biological Interest (ChEBI) database , indicating its relevance in biological research and potential use in the study of ‘small’ chemical compounds.
Mecanismo De Acción
Target of Action
Stigmastane-3,5,6-triol primarily targets cholesterol metabolism and oxidative stress pathways. It has been found to interact with enzymes involved in cholesterol biosynthesis, such as HMG-CoA reductase, and exhibits antioxidant properties by scavenging free radicals .
Mode of Action
The compound interacts with its targets by inhibiting the activity of HMG-CoA reductase, leading to a reduction in cholesterol synthesis. Additionally, its antioxidant activity helps in neutralizing reactive oxygen species (ROS), thereby protecting cells from oxidative damage .
Biochemical Pathways
Stigmastane-3,5,6-triol affects the mevalonate pathway, which is crucial for cholesterol biosynthesis. By inhibiting HMG-CoA reductase, it reduces the production of mevalonate, a key precursor in the pathway. This inhibition leads to decreased cholesterol levels. The compound also influences pathways related to oxidative stress by enhancing the activity of antioxidant enzymes and reducing ROS levels .
Pharmacokinetics
The pharmacokinetic profile of Stigmastane-3,5,6-triol includes its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is absorbed in the gastrointestinal tract and distributed throughout the body. It undergoes hepatic metabolism, primarily through hydroxylation and conjugation reactions, and is excreted via the kidneys. These properties impact its bioavailability and therapeutic efficacy .
Result of Action
At the molecular level, Stigmastane-3,5,6-triol’s inhibition of cholesterol synthesis leads to lower cholesterol levels in cells. Its antioxidant action reduces oxidative stress, preventing cellular damage and promoting cell survival. These effects contribute to its potential therapeutic benefits in conditions like hypercholesterolemia and oxidative stress-related diseases .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the stability and efficacy of Stigmastane-3,5,6-triol. For instance, extreme pH levels or high temperatures may degrade the compound, reducing its effectiveness. Additionally, interactions with other medications or dietary components can alter its pharmacokinetic properties, impacting its overall action .
: Sigma-Aldrich : ChemBK
Propiedades
IUPAC Name |
(3S,5R,6R,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H52O3/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-22-16-26(31)29(32)17-21(30)12-15-28(29,6)25(22)13-14-27(23,24)5/h18-26,30-32H,7-17H2,1-6H3/t19-,20-,21+,22+,23-,24+,25+,26-,27-,28-,29+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSSUFQMXBFFTM-METNKUIYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)O)C)O)O)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)O)C)O)O)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H52O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10943075 | |
| Record name | Stigmastane-3,5,6-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10943075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Stigmastane-3beta,5alpha,6beta-triol | |
CAS RN |
20835-91-0 | |
| Record name | Stigmastane-3β,5α,6β-triol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20835-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5alpha-Stigmastane-3beta,5,6beta-triol 3-monobenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020835910 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stigmastane-3,5,6-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10943075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Stigmastane-3β,5α,6β-triol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83PAZ7H88D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research mentions finding "stigmastane-3beta,5alpha,6beta-triol" alongside other known compounds in Casearia membranacea. What can be inferred about its potential role or significance within this plant, based on the available information?
A1: Unfortunately, the research paper primarily focuses on the isolation and characterization of novel compounds with cytotoxic activity. While it lists "stigmastane-3beta,5alpha,6beta-triol" as a known compound found in Casearia membranacea [], it doesn't delve into its specific role or significance within the plant.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,3E,5S)-5-ethyl-6-methylhepta-3,6-dien-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B198988.png)









![2-[(3,4-Dimethoxycinnamoyl)amino]-3-hydroxybenzoic acid](/img/structure/B200538.png)


